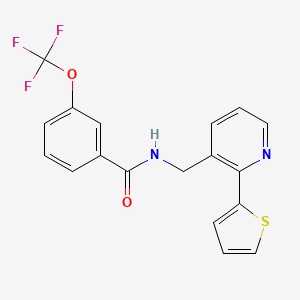

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

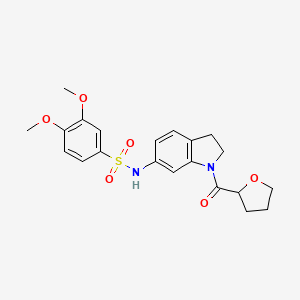

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and works by inhibiting the activity of certain kinases that are involved in the growth and proliferation of cancer cells.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Chemistry and Properties

- Heterocyclic compounds, such as thiophenes and pyridines, are crucial in various branches of chemistry due to their complex structures and significant properties. These compounds and their derivatives are extensively studied for their preparation procedures, properties, and applications in different protonated and/or deprotonated forms, complex compounds, and their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity. This research underpins the importance of such compounds in developing new materials and drugs (Boča, Jameson, & Linert, 2011).

Supramolecular Chemistry and Biomedical Applications

- Benzene-1,3,5-tricarboxamides (BTAs) highlight the versatility of aromatic compounds in supramolecular chemistry and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding, alongside their multivalent nature, drives applications ranging from nanotechnology and polymer processing to biomedical applications. The adaptable nature of these compounds underscores the potential for innovative applications in materials science and healthcare (Cantekin, de Greef, & Palmans, 2012).

Carcinogen Biomarkers and Environmental Health

- The study of human urinary carcinogen metabolites offers a practical approach for gaining insights into tobacco-related cancers and environmental health. Analyzing carcinogens and their metabolites in urine provides crucial information about exposure to harmful substances and their metabolic pathways in humans, indicating the significance of such research in public health and preventive medicine (Hecht, 2002).

Optical Sensors and Biological Significance

- Pyrimidine derivatives are noted for their exquisite sensing materials alongside a range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This underscores the relevance of heterocyclic compounds in developing optical sensors and their potential in biological research and diagnostics (Jindal & Kaur, 2021).

Electroluminescent Materials and Device Applications

- Research on quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors highlights the potential of heterocyclic compounds in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems demonstrates their value in creating novel materials for organic light-emitting diodes (OLEDs) and other electroluminescent properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O2S/c19-18(20,21)25-14-6-1-4-12(10-14)17(24)23-11-13-5-2-8-22-16(13)15-7-3-9-26-15/h1-10H,11H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGKMUDYXHHRKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2721271.png)

![6-Azaspiro[2.5]octane-6-carboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B2721275.png)

amine](/img/structure/B2721276.png)

![4-Methyl-1-[(1-prop-2-ynylpiperidin-4-yl)methyl]piperidine](/img/structure/B2721278.png)

![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B2721279.png)

![3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2721281.png)

![N-Benzyl-3-azabicyclo[0.2.3]heptane](/img/structure/B2721284.png)

![N-(2,3-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2721289.png)